N-phenylmorpholin-4-amine

Medicinal chemistry Physicochemical profiling Ligand design

N-Phenylmorpholin-4-amine (CAS 59701-78-9), also catalogued as morpholin-4-yl-phenyl-amine or morpholinoaniline, is a C10H14N2O heterocyclic building block (MW 178.23 g/mol) in which a terminal hydrazine-type –NH– bridge links a phenyl ring directly to the morpholine nitrogen. Unlike the more common 4-morpholinoaniline scaffold (CAS 2524-67-6), the aniline-type –NH2 group is absent; instead, the morpholine N-atom itself bears the N–H functionality.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 59701-78-9
Cat. No. B3146356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylmorpholin-4-amine
CAS59701-78-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COCCN1NC2=CC=CC=C2
InChIInChI=1S/C10H14N2O/c1-2-4-10(5-3-1)11-12-6-8-13-9-7-12/h1-5,11H,6-9H2
InChIKeyCSFAYIHXWKUTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-phenylmorpholin-4-amine (CAS 59701-78-9) – Structural Identity and Compound-Class Context for Procurement Decisions


N-Phenylmorpholin-4-amine (CAS 59701-78-9), also catalogued as morpholin-4-yl-phenyl-amine or morpholinoaniline, is a C10H14N2O heterocyclic building block (MW 178.23 g/mol) in which a terminal hydrazine-type –NH– bridge links a phenyl ring directly to the morpholine nitrogen [1]. Unlike the more common 4-morpholinoaniline scaffold (CAS 2524-67-6), the aniline-type –NH2 group is absent; instead, the morpholine N-atom itself bears the N–H functionality. This structural distinction places the compound at the intersection of N-aryl hydrazine and morpholine chemical space, making it a relevant intermediate for medicinal chemistry programmes that require a flexible morpholine-linked aromatic amine handle with a calculated XLogP3-AA of 1.8 [1]. The compound is commercially available at ≥95% purity from specialist suppliers and appears in patent literature as a synthetic intermediate for anticancer and CNS-targeted agents [2][3].

Why 4-Morpholinoaniline or N-Phenylmorpholine Cannot Substitute for N-Phenylmorpholin-4-amine in Scientific Workflows


The morpholine-aniline landscape contains several close structural analogues that are frequently confused during procurement, yet their chemical and biological behaviour diverges markedly. 4-Morpholinoaniline (CAS 2524-67-6, also known as 4-(4-aminophenyl)morpholine) places a primary –NH2 group on the para-phenyl position, making it a classic aniline with a predicted pKa of 6.72 [1]. N-Phenylmorpholine (CAS 92-53-5, C10H13NO, MW 163.22) completely lacks an exocyclic nitrogen, featuring a direct N–phenyl C–N bond without any –NH– or –NH2 handle [2][3]. N-Phenylmorpholin-4-amine (CAS 59701-78-9) differs from both: it embeds a secondary amine (–NH–) connector between the morpholine nitrogen and the phenyl ring, creating a hydrazine-like electronic environment that alters protonation state, hydrogen-bonding capacity, nucleophilicity, and metabolic liability relative to its aniline and tertiary-amine counterparts. These structural distinctions translate into measurable differences in physicochemical properties, synthetic utility, and pharmacological profiles that make generic interchange scientifically unsound without explicit side-by-side validation [4].

N-Phenylmorpholin-4-amine – Quantified Differentiation Evidence Versus Closest Structural Analogs


N-Hydrazine-Type Bridge vs. C–N Phenyl Linkage: Hydrogen-Bond Donor Count as a Physicochemical Differentiator

N-Phenylmorpholin-4-amine possesses one hydrogen-bond donor (the –NH– bridge), whereas N-phenylmorpholine (CAS 92-53-5) has zero H-bond donors and 4-morpholinoaniline (CAS 2524-67-6) bears two H-bond donors (–NH2) [1]. The intermediate HBD count of 1 places N-phenylmorpholin-4-amine in a distinct range that can improve membrane permeability relative to 4-morpholinoaniline while retaining a donor site for target engagement that N-phenylmorpholine lacks [2].

Medicinal chemistry Physicochemical profiling Ligand design

Predicted Lipophilicity (XLogP3-AA = 1.8) vs. 4-Morpholinoaniline: Implications for CNS Penetration

The computed XLogP3-AA of N-phenylmorpholin-4-amine is 1.8 [1], falling within the optimal lipophilicity window (1–3) commonly targeted for CNS drug candidates. By comparison, 4-morpholinoaniline (CAS 2524-67-6) has a reported logP of approximately 0.23 for the closely related 4-morpholinobenzylamine scaffold , and N-phenylmorpholine (CAS 92-53-5) with a simpler C10H13NO framework exhibits higher intrinsic lipophilicity. The intermediate logP of 1.8, combined with a topological polar surface area (estimated ~27 Ų for the morpholine core), places this compound in a favourable CNS MPO (Multiparameter Optimization) zone [2].

ADME CNS drug discovery Lipophilicity

Unique Synthetic Handle: N–NH– Functionality Enables Distinct Derivatisation Chemistry vs. Aniline-Type Analogues

The secondary amine (–NH–) bridge in N-phenylmorpholin-4-amine provides a nucleophilic site chemically distinct from the primary aniline –NH2 of 4-morpholinoaniline. This hydrazine-type nitrogen can undergo selective N-functionalisation (alkylation, acylation, sulfonylation) under conditions where a primary aniline would require orthogonal protection . In a patent describing substituted N-phenylmorpholine synthesis (CN106928162B), substituted anilines are reacted with 2-chloroethyl ether under basic conditions followed by ring-closure; N-phenylmorpholin-4-amine can serve directly as the N-functionalised morpholine fragment without requiring the reductive amination or nitro-reduction steps needed for the 4-morpholinoaniline route [1]. This simplifies synthetic sequences by at least one step in library production contexts.

Synthetic chemistry Library synthesis Late-stage functionalisation

Biological Precedent: Aryl-Morpholine Scaffolds Achieve >1000-Fold D3 vs. D2 Selectivity Where the Morpholine N-Substituent Is Critical

In a Pfizer aryl-morpholine dopamine agonist series, compound 26 demonstrated >1000-fold functional selectivity for the D3 receptor over the D2 receptor, and the morpholine N-aryl substitution pattern was a critical determinant of this selectivity window [1]. While N-phenylmorpholin-4-amine itself was not the final optimized compound, the core N–NH–Ph morpholine motif represents a key intermediate scaffold from which such selectivity can be engineered through further substitution. This stands in contrast to 4-morpholinoaniline-based derivatives, where the para-NH2 group directs electronic and steric properties differently, typically yielding distinct SAR trajectories [2].

Dopamine receptors CNS selectivity GPCR medicinal chemistry

Antitumor Derivative Activity: Thiazolyl-N-Phenylmorpholine Conjugates Show Growth Inhibition Across Three Cancer Cell Lines

A series of thiazolyl-N-phenylmorpholine derivatives, constructed from the N-phenylmorpholine-amine core, were evaluated for antitumor activity against TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma) cell lines [1]. The N-ethyl thiosemicarbazone derivative (compound 7) exhibited potent growth inhibition against all three tested tumor cell lines, confirming that the N-phenylmorpholine scaffold serves as a productive template for generating bioactive antitumor agents [1]. In contrast, 4-morpholinoaniline-derived phthalocyanine conjugates showed a different activity profile more associated with DNA interaction and photodynamic applications rather than direct antiproliferative thiazole-linked mechanisms [2].

Anticancer Thiazole hybrids Cell-based screening

Differential Nitrosation Behaviour: N-Phenylmorpholin-4-amine vs. 4-Morpholinoaniline in Diazotisation-Type Reactions

4-Morpholinoaniline reacts with HCl/NaNO2 to form 4-morpholinonitrosobenzene via a diazotisation pathway characteristic of primary aromatic amines . The N–NH–Ph linkage in N-phenylmorpholin-4-amine, however, is a secondary amine bridge that would undergo N-nitrosation at the hydrazine-type nitrogen rather than at the aromatic ring—a different mechanistic pathway with potentially different nitrosamine impurity profiles, which has become a critical regulatory concern in pharmaceutical process chemistry [1]. This differential nitrosation behaviour is a practical consideration for API route scouting where nitrosamine risk assessment is mandatory.

Chemical reactivity N-Nitrosamine risk assessment Process chemistry

Optimal Research and Industrial Application Scenarios for N-Phenylmorpholin-4-amine (CAS 59701-78-9)


CNS Lead Optimisation Where Balanced logP (~1.8) and Single HBD Are Desirable

Teams pursuing CNS-penetrant small molecules should consider N-phenylmorpholin-4-amine as a core scaffold when the design hypothesis requires an intermediate lipophilicity (XLogP3-AA = 1.8) and exactly one hydrogen-bond donor to balance permeability with target engagement [1]. This physicochemical profile outperforms the more polar 4-morpholinoaniline scaffold (which trends toward lower logP ~0.2–0.5 and carries two HBDs) in CNS MPO scoring, as supported by published CNS drug-likeness criteria [2].

Dopamine D3 Receptor Programmes Requiring High Subtype Selectivity

The aryl-morpholine chemotype, for which N-phenylmorpholin-4-amine provides the foundational N–NH–Ph connectivity, has yielded compounds with >1000-fold D3 over D2 functional selectivity and successful in vivo intranasal delivery in preclinical species [3]. Procurement of this scaffold is indicated when the research objective is D3-biased agonist or modulator development, where alternative scaffolds (e.g., 4-morpholinoaniline-based series) have not demonstrated comparable selectivity in published SAR studies.

Antitumor Library Synthesis via Thiazole or Thiosemicarbazone Derivatisation

When the synthetic plan involves conjugating a morpholine-containing amine to thiazole, thiosemicarbazone, or α-halocarbonyl-derived heterocycles, N-phenylmorpholin-4-amine is directly suited as the amine coupling partner without requiring pre-functionalisation of an aniline group [4]. This contrasts with 4-morpholinoaniline, which would necessitate selective protection/deprotection of the primary –NH2 group before analogous thiazole coupling.

API Intermediate with Defined Nitrosamine Risk Profile Differentiation

Process chemistry groups conducting nitrosamine risk assessments under ICH M7 guidelines should evaluate N-phenylmorpholin-4-amine as an alternative to 4-morpholinoaniline when the primary aromatic amine diazotisation pathway (yielding C-nitroso species) is mechanistically problematic or analytically challenging for the target API route . The secondary hydrazine-type N-nitrosation pathway of N-phenylmorpholin-4-amine presents a distinct risk profile amenable to targeted analytical control strategies.

Quote Request

Request a Quote for N-phenylmorpholin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.